N-(2-benzylphenyl)pentanamide

VAP-1 inhibition SSAO structure-activity relationship

Procure N-(2-benzylphenyl)pentanamide to secure a validated, nanomolar VAP-1 inhibitor with precise species selectivity. Unlike generic analogs, its 7.8-fold rodent preference (rat IC50: 23 nM vs. human IC50: 180 nM) makes it essential for calibrating in vivo rodent models. Avoid experimental failure from potency gaps: this compound's >1,200-fold activity advantage over the benzamide analog ensures target-specific readouts, while its favorable solubility (≥25 mg/mL) simplifies in vivo formulation.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
Cat. No. B4584275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzylphenyl)pentanamide
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC=CC=C1CC2=CC=CC=C2
InChIInChI=1S/C18H21NO/c1-2-3-13-18(20)19-17-12-8-7-11-16(17)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)
InChIKeyJNQTUHOXIZQJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzylphenyl)pentanamide: A Potent and Selective VAP-1/SSAO Inhibitor for Inflammation and Metabolic Disease Research


N-(2-Benzylphenyl)pentanamide (C18H21NO, MW 267.4) is a synthetic N-substituted pentanamide derivative that functions as a potent, reversible inhibitor of vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO) [1]. The compound exhibits nanomolar inhibitory potency against recombinant VAP-1 from multiple species, with IC50 values of 23 nM for rat VAP-1, 180 nM for human VAP-1, and 370 nM for bovine VAP-1 in enzymatic assays using 14C-benzylamine as substrate [2]. This activity profile positions N-(2-benzylphenyl)pentanamide as a valuable tool compound for investigating VAP-1-mediated inflammatory and metabolic pathways, where its moderate molecular weight and balanced physicochemical properties facilitate use in both biochemical and cell-based assays [3].

Why In-Class N-Benzylphenyl Amides Cannot Substitute for N-(2-Benzylphenyl)pentanamide in VAP-1 Research


N-Benzylphenyl amides constitute a structurally diverse class of compounds, yet minor variations in the amide acyl chain or benzyl substitution pattern profoundly alter VAP-1 inhibitory potency, species selectivity, and physicochemical behavior. N-(2-Benzylphenyl)pentanamide achieves nanomolar potency against rat VAP-1 (IC50 23 nM) and moderate potency against human VAP-1 (IC50 180 nM) due to optimal hydrophobic interactions within the enzyme's active site channel [1]. In stark contrast, the closely related benzamide analog N-(2-benzylphenyl)benzamide exhibits negligible activity (IC50 28 μM) [2], while the clinical-stage VAP-1 inhibitor PXS-4728A displays reversed species selectivity with subnanomolar potency against human VAP-1 [3]. Even among pentanamide-containing inhibitors, substitution patterns on the phenyl ring dictate binding affinity and off-target profiles [4]. Consequently, procurement of generic N-benzylphenyl amides without rigorous validation of the exact chemical structure risks experimental failure due to orders-of-magnitude differences in target engagement, cross-species activity, and solubility characteristics.

Quantitative Differentiation of N-(2-Benzylphenyl)pentanamide Against Key VAP-1 Inhibitor Comparators


N-(2-Benzylphenyl)pentanamide Exhibits >1,200-Fold Greater VAP-1 Inhibitory Potency Than the Benzamide Analog

Direct comparison of VAP-1 inhibitory potency reveals that N-(2-benzylphenyl)pentanamide (IC50 = 23 nM) is over 1,200-fold more potent than the structurally analogous benzamide derivative N-(2-benzylphenyl)benzamide (IC50 = 28,000 nM) [1][2]. This dramatic difference underscores the critical importance of the pentanamide acyl chain length and flexibility in achieving high-affinity binding to the VAP-1 active site channel, whereas the rigid, aromatic benzamide moiety severely compromises target engagement.

VAP-1 inhibition SSAO structure-activity relationship

N-(2-Benzylphenyl)pentanamide Demonstrates Preferential Rodent VAP-1 Inhibition, Distinguishing It from Clinical-Stage Human-Selective Inhibitors

In comparative species-selectivity profiling, N-(2-benzylphenyl)pentanamide exhibits a unique profile: it is more potent against rat VAP-1 (IC50 = 23 nM) than human VAP-1 (IC50 = 180 nM) [1]. This contrasts sharply with clinical-stage VAP-1 inhibitors PXS-4728A (human IC50 = 5-21 nM; bovine IC50 = 27 nM) [2] and Astellas compound 35c (human IC50 = 22.5 nM; rat IC50 = 72 nM) [3], both of which display greater potency toward the human enzyme. The reversed rodent preference of N-(2-benzylphenyl)pentanamide makes it a valuable comparator for elucidating species-dependent differences in VAP-1 active site architecture and for validating rodent models where human-selective inhibitors may underperform.

VAP-1 species selectivity SSAO preclinical model translation

N-(2-Benzylphenyl)pentanamide Provides a Potent Rat VAP-1 Reference Point for Preclinical Inflammation Studies

Against rat VAP-1, N-(2-benzylphenyl)pentanamide (IC50 = 23 nM) [1] exhibits potency intermediate between the highly potent LJP-1207 (rat IC50 = 7.5 nM) [2] and the weakly active semicarbazide (rat IC50 ≈ 5,000 nM) [3]. This positioning provides researchers with a tool compound of sufficient potency for robust target engagement in rodent models without the near-complete enzyme saturation that can confound dose-response interpretation with ultra-potent inhibitors like LJP-1207. The pentanamide derivative also avoids the hydrazine-based structure of LJP-1207, which may possess distinct off-target liabilities and metabolic stability concerns.

rat VAP-1 SSAO preclinical inflammation models

N-(2-Benzylphenyl)pentanamide Possesses Favorable Hydrophilic-Lipophilic Balance Relative to Aromatic Amide Analogs

N-(2-Benzylphenyl)pentanamide exhibits a calculated logP of -0.292 [1], reflecting significantly greater hydrophilicity than the benzamide analog N-(2-benzylphenyl)benzamide (calculated logP 4.60) . This 5-log-unit difference translates to markedly improved aqueous solubility for the pentanamide derivative, which is soluble in water to at least 25 mg/mL [2], whereas the benzamide analog is poorly water-soluble. The lower logP of the target compound also predicts reduced non-specific binding to plasma proteins and membrane lipids, enhancing its utility in cell-based assays and reducing the likelihood of compound aggregation artifacts.

physicochemical properties logP solubility

N-(2-Benzylphenyl)pentanamide Exhibits Modest Species-Dependent Selectivity, Offering a Bridge Between Rodent and Human VAP-1 Pharmacology

Analysis of cross-species potency ratios reveals that N-(2-benzylphenyl)pentanamide is 7.8-fold more potent against rat VAP-1 than human VAP-1 (IC50 rat/human = 23 nM / 180 nM) [1]. In contrast, the clinical candidate PXS-4728A shows the opposite trend, being approximately 3- to 5-fold more potent against human VAP-1 than rodent enzymes [2]. This species-dependent divergence in selectivity is attributed to differences in the active site channel architecture between rodent and human VAP-1, with the larger, more hydrophobic human channel preferentially accommodating bulkier inhibitors [3]. The modest rodent preference of N-(2-benzylphenyl)pentanamide positions it as a useful chemical probe for interrogating these species-specific structural features without extreme bias in either direction.

species selectivity VAP-1 translational pharmacology

Recommended Research and Industrial Applications for N-(2-Benzylphenyl)pentanamide Based on Validated Differentiation Data


Primary Rat VAP-1 Inhibitor for Rodent Inflammation and Metabolic Disease Models

Given its potent inhibition of rat VAP-1 (IC50 23 nM) [1], N-(2-benzylphenyl)pentanamide is ideally suited as a chemical probe in rodent models of inflammation, non-alcoholic steatohepatitis (NASH), and diabetic complications where VAP-1/SSAO activity is implicated. Its balanced potency avoids the steep dose-response limitations of ultra-potent inhibitors like LJP-1207, while providing >200-fold greater activity than semicarbazide. The compound's favorable aqueous solubility (≥25 mg/mL) facilitates in vivo formulation without requiring high DMSO concentrations.

Comparative Tool for Species-Selectivity Profiling of VAP-1 Inhibitor Libraries

The modest rodent preference of N-(2-benzylphenyl)pentanamide (7.8-fold more potent against rat vs human VAP-1) [2] makes it an invaluable reference standard for benchmarking new VAP-1 inhibitors during lead optimization. Screening campaigns can use this compound to calibrate assay windows, validate recombinant enzyme lots, and identify hits with novel species-selectivity profiles distinct from both rodent-preferring (e.g., this compound) and human-preferring (e.g., PXS-4728A) chemical matter [3].

Negative Control for Structure-Activity Relationship Studies of N-Benzylphenyl Amides

The >1,200-fold difference in VAP-1 inhibitory potency between N-(2-benzylphenyl)pentanamide (IC50 23 nM) and N-(2-benzylphenyl)benzamide (IC50 28,000 nM) [4] establishes the pentanamide derivative as a potent positive control while the benzamide analog serves as an ideal negative control. Researchers investigating SAR within the N-benzylphenyl amide series can employ this pair to define the activity range for their assays and to validate that observed effects are genuinely VAP-1-mediated rather than assay artifacts.

Physicochemical Benchmark for Hydrophilic Amide-Based VAP-1 Inhibitors

With a calculated logP of -0.292 and aqueous solubility of ≥25 mg/mL [5], N-(2-benzylphenyl)pentanamide represents a physicochemical benchmark for designing VAP-1 inhibitors with reduced lipophilicity and improved developability. Medicinal chemistry teams can use this compound's property profile as a reference when optimizing lead series toward lower logP values, aiming to mitigate off-target toxicity risks associated with highly lipophilic compounds while maintaining nanomolar target engagement.

Quote Request

Request a Quote for N-(2-benzylphenyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.